molecular formula C16H16N2S B5001047 4,6-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile

4,6-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile

Cat. No.: B5001047
M. Wt: 268.4 g/mol
InChI Key: HWGRCNMKEHSDMP-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile is an organic compound with the molecular formula C15H14N2S It is a derivative of pyridine, characterized by the presence of a nitrile group at the 3-position, two methyl groups at the 4- and 6-positions, and a methylsulfanyl group attached to a 3-methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2,4-pentanedione and ammonium acetate.

    Introduction of the Methyl Groups: The methyl groups at the 4- and 6-positions can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent, such as methylthiol, in the presence of a base.

    Addition of the Nitrile Group: The nitrile group can be added through a cyanation reaction using a suitable cyanating agent like sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4,6-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and the methylsulfanyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
  • 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 4,6-Dimethyl-2-(methylsulfinyl)-3-nitropyridine

Uniqueness

4,6-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile is unique due to the presence of the 3-methylphenylmethylsulfanyl group, which can impart distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

4,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-5-4-6-14(7-11)10-19-16-15(9-17)12(2)8-13(3)18-16/h4-8H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGRCNMKEHSDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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